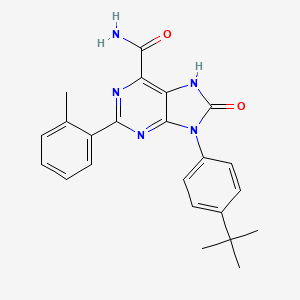
9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine core, followed by various substitutions at the appropriate positions. The tert-butylphenyl and methylphenyl groups would likely be introduced through electrophilic aromatic substitution or a similar reaction .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the substituents. The tert-butylphenyl and methylphenyl groups are electron-donating, which could potentially increase the reactivity of the purine core. The carboxamide group at the 6 position is electron-withdrawing, which could decrease the reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the nature and position of the substituents .
科学的研究の応用
Environmental Impact and Fate
Synthetic phenolic antioxidants, including compounds structurally related to 9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, pose potential risks due to their hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential. The environmental behavior and fate of these compounds highlight the necessity for future studies to explore contamination, environmental behaviors of novel high molecular weight phenolic antioxidants, and the toxicity effects of co-exposure to several such compounds (Liu & Mabury, 2020).
Tautomerism and Molecular Interactions
Research on the tautomerism of purine and pyrimidine bases, which are structurally related to this compound, indicates significant effects of molecular interactions on tautomeric equilibria. These studies are crucial for understanding the biological relevance of such compounds, as changes in tautomeric states can impact the stability and biological activities of nucleic acids and related molecules (Person et al., 1989).
Bioactivities of Analogous Compounds
The investigation into 2,4-Di-tert-butylphenol and its analogs, compounds with structural similarities to this compound, outlines the broad bioactivities these compounds exhibit. Their presence in numerous species across different kingdoms points to their significant ecological and biological roles, underscoring the importance of understanding their bioactivities for potential therapeutic applications (Zhao et al., 2020).
Synthetic Applications and Novel Drug Synthesis
Research into the synthesis of N-heterocycles via sulfinimines, including tert-butanesulfinamide, demonstrates the utility of compounds with structural elements similar to this compound in generating a wide range of biologically active compounds. These methodologies provide access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial for the development of new pharmaceuticals and therapeutic agents (Philip et al., 2020).
Safety and Hazards
特性
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-13-7-5-6-8-16(13)20-25-17(19(24)29)18-21(27-20)28(22(30)26-18)15-11-9-14(10-12-15)23(2,3)4/h5-12H,1-4H3,(H2,24,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBPQRXMLDZTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2896169.png)


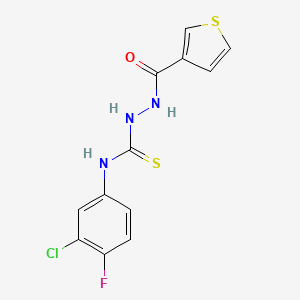
![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)

![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)
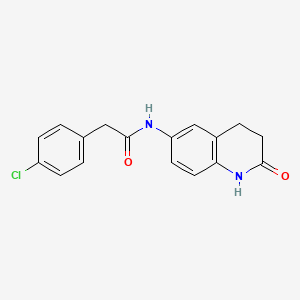
![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)
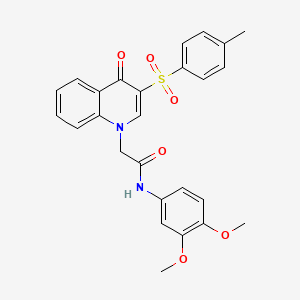
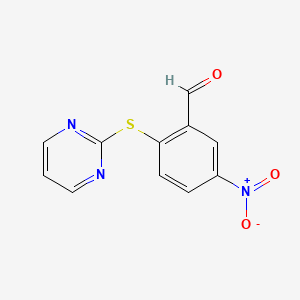

![6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2896187.png)